4,4'-Thiodianiline

Catalog No.
S600219
CAS No.
139-65-1
M.F
C12H12N2S
M. Wt
216.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Thiodianiline

CAS Number

139-65-1

Product Name

4,4'-Thiodianiline

IUPAC Name

4-(4-aminophenyl)sulfanylaniline

Molecular Formula

C12H12N2S

Molecular Weight

216.3 g/mol

InChI

InChI=1S/C12H12N2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2

InChI Key

ICNFHJVPAJKPHW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N

Solubility

less than 0.1 mg/mL at 68° F (NTP, 1992)
Very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acid
Soluble in aqueous hydrochloric acid
Slightly soluble in water
In water, 310 mg/L at 25 °C (est)

Synonyms

4,4'-thiodianiline

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N

Historical use as a dye intermediate:

Carcinogenicity studies in animals:

Extensive research has been conducted on the carcinogenic potential of 4,4'-thiodianiline in animals. Studies have shown that it is capable of inducing tumors at various sites in mice and rats, including:

  • Thyroid gland: 4,4'-Thiodianiline caused thyroid gland cancer (follicular cell carcinoma) in both sexes of mice and rats [National Center for Biotechnology Information (NCBI), ].
  • Liver: Liver cancer (hepatocellular carcinoma) was observed in both sexes of mice and male rats exposed to 4,4'-thiodianiline [NCBI, ].
  • Other sites: Additional tumors were observed in other organs, including the uterus in female rats, the ear canal in male rats, and the colon in male rats [National Toxicology Program (NTP), ].

Studies on mechanisms of carcinogenicity:

Research has also been conducted to understand the mechanisms by which 4,4'-thiodianiline may cause cancer. These studies have shown that it can:

  • Mutate DNA: 4,4'-Thiodianiline caused mutations in some strains of Salmonella typhimurium bacteria, suggesting a potential mutagenic effect [NCBI, ].
  • Damage DNA: Studies in mice found that 4,4'-thiodianiline caused DNA damage in various organs, including the brain, liver, and lungs [NCBI, ].
  • Bind to hemoglobin: 4,4'-Thiodianiline can bind to hemoglobin in rats, which may play a role in its carcinogenicity [International Agency for Research on Cancer (IARC), ].

4,4'-Thiodianiline is an organosulfur compound with the chemical formula (H₂NC₆H₄)₂S. It is classified as both a diamine and a thioether, typically appearing as an off-white solid powder. The compound is structurally characterized by two aniline groups connected by a sulfur atom. 4,4'-Thiodianiline is known for its role as a chemical intermediate in the production of various dyes and pharmaceuticals, including the drug dapsone, which is an antibiotic used primarily to treat leprosy and dermatitis herpetiformis .

Typical of aromatic amines and thioethers. Its reactivity includes:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: 4,4'-Thiodianiline can be oxidized to form sulfonamides or other sulfur-containing derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

These reactions are significant in synthesizing more complex organic compounds and materials .

4,4'-Thiodianiline exhibits notable biological activity, particularly concerning its mutagenic and carcinogenic potential. Studies have shown that it can cause mutations in certain strains of Salmonella typhimurium and has been linked to tumor formation in laboratory mice and rats. This raises concerns regarding its safety and handling in industrial applications .

The synthesis of 4,4'-Thiodianiline typically involves the reaction of sulfur with aniline. The process can be summarized as follows:

  • Reagents: Aniline and sulfur.
  • Conditions: Boiling sulfur in excess aniline for several hours.
  • Isomer Formation: This method yields three isomers of thiodianiline: 1,1′; 1,4; and 4,4′, with the latter being the desired product.

Historical syntheses include work by Merz and Weith in 1871 and K. A. Hoffman in 1894, while more recent studies suggest that adding lead oxide may enhance yield specifically for the 4,4′ variant .

The primary applications of 4,4'-Thiodianiline include:

  • Dye Production: It serves as a chemical intermediate in manufacturing dyes such as CI mordant yellow 16, milling red G, and milling red FR.
  • Pharmaceuticals: It is utilized in the synthesis of dapsone and other medicinal compounds.
  • Polymer Chemistry: It has applications in synthesizing polyimine vitrimers .

Interaction studies on 4,4'-Thiodianiline focus on its toxicological effects and environmental impact. The compound has demonstrated mutagenic properties, leading to regulatory scrutiny regarding its use in industrial settings. Moreover, its interactions with biological systems have been studied to understand better its potential health risks .

Several compounds share structural similarities with 4,4'-Thiodianiline. Here are some notable examples:

Compound NameStructure TypeUnique Features
DapsoneSulfone derivativeAntimicrobial properties; oxidized form
AnilineAromatic amineBasic structure without sulfur
3,3'-ThiodianilineIsomer of thiodianilineDifferent positional isomer with distinct reactivity
BenzidineAzo compoundKnown carcinogen; similar amine structure

While these compounds share functional groups or structural motifs with 4,4'-Thiodianiline, its unique thioether linkage distinguishes it from others like dapsone and benzidine. This thioether functionality contributes to its specific reactivity patterns and biological activities .

Physical Description

4,4'-thiodianiline appears as needles or brown powder. (NTP, 1992)

Color/Form

Needles (from water)

XLogP3

2.2

Boiling Point

361.0 °C

LogP

2.18 (LogP)
log Kow = 2.18

Melting Point

226 to 228 °F (NTP, 1992)
108.5 °C

UNII

6GGU990BQF

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Antiplatyhelmintic Agents; Carcinogens
/EXPERIMENTAL THERAPY/ MEDICATION (VET): 4,4'-DIAMINODIPHENYLSULFIDE IS AN EFFECTIVE FASCIOLICIDE AGAINST 3 WEEK OLD FASCIOLA HEPATICA IN SHEEP AT 50 MG/KG ORALLY. THE DI-N-ACETYL DERIV IS ALSO AN EFFECTIVE FASCIOLICIDE & IS LESS TOXIC.
Antiparasitic agent.

Pharmacology

4,4-Thiodianiline is a brown to violet colored solid aromatic amine that emits toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, nitrogen and sulfur oxides when heated to decomposition. 4,4'-Thiodianiline is primarily used as a chemical intermediate in the production of certain dyes. Exposure to this substance is irritating to the respiratory tract and can result in methemoglobinemia causing headache, dizziness, weakness and can lead to shortness of breath, collapse and even death. 4,4'-Thiodianiline is a possible mutagen and is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

1.1X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

139-65-1

Wikipedia

4,4'-thiodianiline

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Prepared by Merz and Weith in 1871 by boiling sulfur with aniline for several days. No information was available on the methods used for its commercial production.
Probably by reaction of aniline with sulfu

General Manufacturing Information

Benzenamine, 4,4'-thiobis-: ACTIVE
Thiodianiline was used almost exclusively as a chemical intermediate in the production of three dyes: C.I. mordant yellow 16, milling red G, and milling red FR. C.I. mordant yellow 16 has been used as an indicator in the United States government's nerve gas detector program. However, no uses of either thiodianiline or C.I. mordant yellow 16 since the early 1990s have been reported.
4,4'-Thiodianiline can be used as intermed in production of three dyes: CI mordant yellow 16, Milling red G, and Milling red FR ... Only the 1st is believed to be of commercial significance in USA.

Analytic Laboratory Methods

Thin layer chromatography, with four different solvent systems, has been used to separate and identify a group of aromatic diamines, including 4,4'-thiodianiline, and N-benzamides; paper chromatography have been used to separate and identify a group of aromatic para, para'-diamines, including 4,4'-thiodianiline. A group of aromatic amines, including this compound, has been separated and identified by gas chromatography.

Clinical Laboratory Methods

HUMAN URINE WAS EXAM BY THIN LAYER CHROMATOGRAPHY AFTER ORAL ADMIN OF 4,4'-DIAMINODIPHENYL SULFOXIDE & THE METAB, 4,4'-DIAMINODIPHENYL SULFIDE WAS DETECTED.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Male Wistar rats were divided into two groups. Rats of group 1 were fed basal powdered diet containing 610 ppm 2,4- diaminoanisole sulfate (DAAS), 46 ppm 4,4'-thiodianiline (TDA) and 200 ppm N,N'-diethylthiourea (DETU) for 52 wk (DTD treatment). Rats of group 2 were maintained on basal diet throughout the experiment as controls. At 52 wk all surviving rats were sacrificed and subjected to an autopsy. Thyroid, lungs, stomach, liver, spleen, kidneys, testes, and all gross lesions suspected of being a tumor were removed. After DTD treatment, the incidence of thyroid hyperplasia and papillary thyroid carcinoma was 59% (10/17) and 65% (11/17), respectively. Hepatocellular adenoma was induced in 2 of 17 rats (12%). Papillary thyroid carcinoma metastasis was found in the lung of 1 rat. No neoplastic tumors were found in kidney, spleen, stomach and testis tissue.
Three thyroid carcinogens, 2,4-diaminoanisole sulfate, N,N'-diethylthiourea and 4,4'-thiodianiline, were simultaneously administered in the diet to male F344 rats at one-third the concentration of the reported TD50 levels (610, 200 and 46 ppm respectively) for 52 weeks. The resultant incidence of thyroid adenocarcinomas in the combined treatment group (18/18: 100%) was significantly higher than those in each individual treatment group (2,4- diaminoanisol sulfate, 0/21; N,N'-diethylthiourea, 1/21; 4,4'-thiodianiline, 2/20). Hepatocellular carcinomas (9/18, 50%) and lung adenomas (6/18, 33%) were also induced by the combined treatment, the incidences being higher than in the TDA group (3/20, 15% and 4/20, 20% respectively) to which these tumors were limited in the three groups treated with single chemicals. Thus, the results indicated that the three carcinogens exert apparent synergism in thyroid carcinogenesis when administered simultaneously.

Dates

Modify: 2023-08-15

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